molecular formula C9H11N3O B12966323 1-(Pyrimidin-2-yl)piperidin-3-one

1-(Pyrimidin-2-yl)piperidin-3-one

Cat. No.: B12966323
M. Wt: 177.20 g/mol
InChI Key: BBQBMJBXNQEJEB-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-3-one (CAS 942945-32-6) is a high-value chemical building block incorporating two privileged medicinal chemistry scaffolds: piperidine and pyrimidine. The piperidine ring is a fundamental synthetic fragment in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The pyrimidine moiety is an electron-rich aromatic heterocycle that serves as a critical building block of DNA and RNA and is a key component in many drug molecules due to its ability to interact with biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . This combination makes the compound a versatile precursor in organic and medicinal chemistry, particularly in the synthesis of more complex molecules with potential biological activity. Its structure allows for further functionalization, making it a valuable intermediate for researchers developing novel therapeutic agents. The specific piperidin-3-one scaffold is a key synthetic intermediate for further exploration in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-one

InChI

InChI=1S/C9H11N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5H,1,3,6-7H2

InChI Key

BBQBMJBXNQEJEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN(C1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Coupling of Piperidin-3-one with Pyrimidin-2-yl Derivatives

A common approach involves nucleophilic substitution or amination reactions where a piperidin-3-one derivative is reacted with a pyrimidin-2-yl halide or activated pyrimidine intermediate.

  • For example, in a patent (WO2016170545A1), related piperidinyl-pyrimidine compounds are prepared by reacting piperidinyl intermediates with pyrimidine derivatives under controlled temperature and solvent conditions, often using organic bases such as diisopropylethylamine in solvents like dichloromethane or tetrahydrofuran.

  • The process may include steps such as:

    • Dissolution of starting materials in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).
    • Addition of bases to deprotonate the piperidinone nitrogen.
    • Reaction with pyrimidin-2-yl halides or activated pyrimidine intermediates.
    • Purification by recrystallization or solvent-antisolvent techniques to obtain amorphous or crystalline forms.

Synthesis via Piperidin-3-one Ring Formation Followed by Pyrimidine Attachment

Another strategy involves first synthesizing the piperidin-3-one ring, often via cyclization or Dieckmann condensation, followed by functionalization with pyrimidin-2-yl groups.

  • For instance, related piperidinone esters can be cyclized intramolecularly to form the piperidin-3-one core, which is then reacted with pyrimidine derivatives under nucleophilic substitution conditions.

  • Microwave-assisted synthesis and reflux methods have been reported for related pyrimidine-piperidine compounds, enhancing reaction rates and yields.

Use of Protecting Groups and Stepwise Functionalization

  • Protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen are used to control reactivity during multi-step syntheses.

  • After ring formation and protection, selective deprotection and coupling with pyrimidin-2-yl intermediates are performed.

Detailed Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent Temperature Notes
Piperidin-3-one formation Cyclization of ketoesters or Dieckmann condensation Ethanol, THF, or DMF Room temp to reflux Base-catalyzed, sometimes microwave-assisted
Protection of piperidine N Boc anhydride or similar Dichloromethane, THF 0–25 °C Protects amine for selective reactions
Coupling with pyrimidin-2-yl halide Pyrimidin-2-yl chloride or bromide, base (e.g., diisopropylethylamine) Dichloromethane, THF, DMF 0–40 °C Nucleophilic substitution at N of piperidinone
Purification Recrystallization, solvent-antisolvent precipitation Methanol, water, dioxane mixtures Ambient To obtain amorphous or crystalline forms

Research Findings and Yields

  • Yields for coupling reactions typically range from moderate to high (60–85%), depending on the purity of starting materials and reaction optimization.

  • Microwave-assisted methods can reduce reaction times from hours to minutes while maintaining or improving yields.

  • Purification techniques such as recrystallization from mixed solvents (e.g., methanol/dichloromethane) yield crystalline forms suitable for further applications.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Direct coupling of piperidin-3-one with pyrimidin-2-yl halides Base-mediated nucleophilic substitution Straightforward, good yields Requires pure halide intermediates
Piperidin-3-one ring synthesis followed by pyrimidine attachment Cyclization then substitution Allows modular synthesis Multi-step, requires protecting groups
Microwave-assisted synthesis Accelerated reaction times Faster, energy-efficient Requires specialized equipment
Use of protecting groups Controlled reactivity High selectivity Additional steps for protection/deprotection

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidin-3-one derivatives and pyrimidine-modified compounds .

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Key structural analogues of 1-(Pyrimidin-2-yl)piperidin-3-one include pyrimidine- and pyridine-based derivatives studied for CB1 modulation. Below is a comparative analysis based on published research:

Table 1: Comparison of this compound with Selected Analogues
Compound Name Core Structure Pyrimidine Position Key Substituents Binding Affinity (KB)* Cooperativity (α)*
PSNCBAM-1 (Reference) Pyridine N/A Chloro, urea groups Baseline Baseline
Compound 7d Pyrimidin-4-yl 4-yl Cyano, pyrrolidinyl Similar to PSNCBAM-1 Similar to PSNCBAM-1
Compound 8d Pyrimidin-2-yl 2-yl Cyano, pyrrolidinyl Similar to PSNCBAM-1 Similar to PSNCBAM-1
This compound Pyrimidin-2-yl 2-yl Piperidin-3-one Not reported Not reported

*Binding affinity (KB) and cooperativity (α) are normalized to PSNCBAM-1, a prototypical CB1 allosteric modulator.

Key Findings

  • Pyrimidine vs.
  • Substituent Position : The pyrimidine substituent’s position (2-yl vs. 4-yl) significantly impacts molecular interactions. For instance, 8d (pyrimidin-2-yl) and 7d (pyrimidin-4-yl) show similar efficacy, suggesting positional flexibility in ligand design .
  • Functional Groups: Replacement of chloro with cyano groups improves binding interactions, as seen in 7d and 8d .
  • Conformational Effects : Piperidin-3-one’s puckered conformation (vs. planar pyridine) could influence binding pocket compatibility. Cremer and Pople’s ring puckering analysis provides a framework for evaluating such structural nuances, though direct data on this compound are lacking.

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